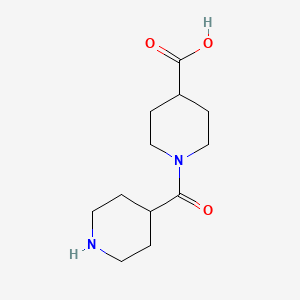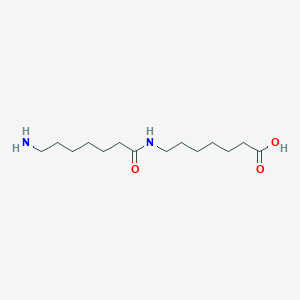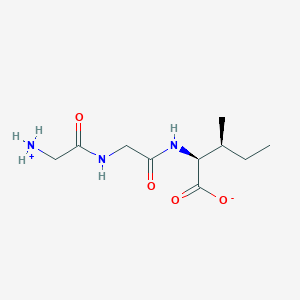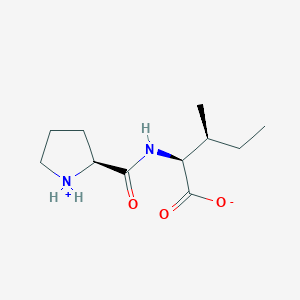![molecular formula C12H24N2O3 B7865126 (2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate](/img/structure/B7865126.png)
(2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate” is a chemical entity that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including alkylation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to ensure the efficient and cost-effective synthesis of this compound. These methods are designed to maximize yield while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of this compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired chemical transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its unique chemical properties make it suitable for various chemical transformations, including the synthesis of complex organic molecules.
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This compound may have applications in drug discovery and development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Researchers study its effects on different disease models and its potential as a drug candidate. The compound’s mechanism of action and molecular targets are key areas of investigation.
Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes. The pathways affected by this compound are studied to understand its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: (2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. Examples of similar compounds include CID 7010534 and CID 7010535, which share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. Compared to similar compounds, this compound may exhibit distinct reactivity, biological activity, and industrial applications. These unique features make it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLASBBHHSLQDB-GUBZILKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])NC(=O)C(CC(C)C)[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)[C@H](CC(C)C)[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36077-41-5 |
Source


|
| Record name | Leucylisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{Methyl[(methylammonio)acetyl]amino}acetate](/img/structure/B7865047.png)


![2-[[2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]acetyl]amino]acetate](/img/structure/B7865063.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7865087.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865089.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865092.png)
![(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865095.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B7865109.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-methylbutanoate](/img/structure/B7865114.png)
![(2S)-1-[(2S)-2-azaniumyl-3-phenylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B7865117.png)

![(2S,3S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-methylpentanoate](/img/structure/B7865134.png)

